Hydrogen-Bond Donor Count Distinguishes Regioisomeric Attachment
The target compound presents two hydrogen-bond donors (pyrrolidine NH and benzylamine NH), whereas the regioisomer 1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine (CAS 1455259-41-2) possesses only one hydrogen-bond donor (pyrrolidine NH) because the benzyl group is attached to the ring nitrogen, converting the exocyclic amine into a tertiary amine with no donor capability [1][2]. This difference directly impacts the ability to form key hydrogen bonds with biological targets such as monoamine transporters, where the secondary benzylamine NH is a pharmacophoric requirement in the Pfizer 3-aminopyrrolidine series [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (pyrrolidine NH + secondary benzylamine NH) |
| Comparator Or Baseline | 1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine: 1 HBD (pyrrolidine NH only) |
| Quantified Difference | ΔHBD = +1 for target; loss of one H-bond interaction capacity in regioisomer |
| Conditions | Computed from 2D structure; validated by PubChem descriptor (HBD count = 2) for target compound |
Why This Matters
Procurement of the correct regioisomer ensures the presence of the secondary benzylamine NH required for target engagement in monoamine reuptake inhibitor programs.
- [1] WO2005000811A1 – 3-aminopyrrolidines as inhibitors of monoamine uptake. Pfizer Inc., 2005. Example compounds demonstrate the requirement for a secondary amine at the 3-position. View Source
- [2] PubChem Compound Summary for CID 69062809, (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine. Computed Properties: Hydrogen Bond Donor Count = 2. View Source
